molecular formula C15H18N8 B2891624 N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2198667-06-8

N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No. B2891624
CAS RN: 2198667-06-8
M. Wt: 310.365
InChI Key: FXMOAKLPHLCSLL-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .


Synthesis Analysis

Triazoles can be synthesized using a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of these compounds often involves multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is planar, and the C-N and N-N distances fall into a narrow range, consistent with aromaticity .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can react with hydrazonoyl halides in the presence of triethylamine to form a variety of compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds utilizing derivatives similar to "N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine" has led to the development of various heterocyclic systems. These compounds have been synthesized through different chemical reactions, highlighting the chemical versatility and potential utility in developing new pharmaceuticals and materials. For instance, Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the preparation of substituted fused pyrimidinones, showing the compound's utility in synthesizing complex heterocycles with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial and Antifungal Activities

The derivatives of "N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine" have been explored for their antimicrobial and antifungal activities. Studies have focused on the synthesis and evaluation of these derivatives against various pathogens. For example, Farghaly (2008) discussed the antimicrobial activities of compounds prepared from reactions involving N,N-dimethylformamide dimethylacetal (DMFDMA), highlighting the potential of these compounds in addressing microbial resistance (Farghaly, 2008).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insights into their molecular configurations, aiding in the design of more effective derivatives. Repich et al. (2017) synthesized and analyzed the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing the importance of hydrogen bonding and π-stacking interactions in the stabilization of these compounds' crystal structures (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Mechanism of Action

While the specific mechanism of action for your compound is not available, triazoles in general are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

The future research in the field of triazoles is promising. They are being studied for their potential in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . Their wide range of biological activities makes them a valuable target for drug discovery .

properties

IUPAC Name

N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-10-16-7-6-13(17-10)21(3)12-8-22(9-12)15-5-4-14-19-18-11(2)23(14)20-15/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMOAKLPHLCSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

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